5S,6R-EpETrE

描述

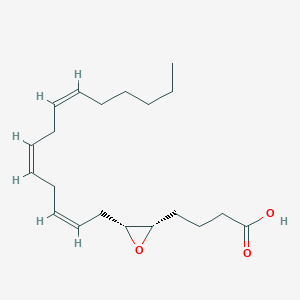

5S,6R-EpETrE, also known as 5S,6R-epoxy-8Z,11Z,14Z-eicosatrienoic acid, is a type of epoxy fatty acid. It is derived from arachidonic acid through the action of cytochrome P450 enzymes. This compound is part of the larger family of epoxyeicosatrienoic acids, which play significant roles in various physiological processes, including inflammation and vascular function .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5S,6R-EpETrE typically involves the epoxidation of arachidonic acid. This can be achieved using various oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA) under controlled conditions to ensure the formation of the desired epoxide .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale epoxidation reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through chromatography to isolate the compound from reaction mixtures .

化学反应分析

Types of Reactions

5S,6R-EpETrE undergoes several types of chemical reactions, including:

Hydrolysis: The epoxide ring can be hydrolyzed to form dihydroxy derivatives.

Oxidation: It can be further oxidized to form various oxygenated metabolites.

Reduction: The compound can be reduced to form corresponding alcohols.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the epoxide ring.

Oxidation: Strong oxidizing agents such as potassium permanganate or osmium tetroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Dihydroxy derivatives: Formed through hydrolysis.

Oxygenated metabolites: Formed through oxidation.

Alcohols: Formed through reduction.

科学研究应用

Introduction to 5S,6R-EpETrE

This compound, also known as 5S(6R)-epoxy-8Z,11Z,14Z-eicosatrienoic acid, is a bioactive lipid compound derived from arachidonic acid. It belongs to the class of eicosanoids, which are signaling molecules that play crucial roles in various physiological processes. The compound features a unique epoxide functional group that contributes to its biological activity and interaction with cellular receptors. Its IUPAC name is 4-[3-[(2Z,5Z,8Z)-tetradeca-2,5,8-trienyl]oxiran-2-yl]butanoic acid, and it has the CAS Registry Number 81246-84-6.

This compound exhibits various biological activities through its interactions with specific receptors and pathways. It is particularly noted for its role in mediating vasodilation and inflammation. The compound acts on receptors involved in these processes, making it a subject of interest in pharmacological research. Studies have demonstrated its binding affinity and functional responses in various biological systems, indicating its potential therapeutic applications .

Key Biological Effects

- Vasodilation : this compound has been shown to induce vasodilation through its action on vascular smooth muscle cells.

- Inflammation Regulation : The compound plays a role in modulating inflammatory responses, which can be critical in conditions such as arthritis and cardiovascular diseases.

Therapeutic Potential

Research has highlighted the therapeutic potential of this compound in several areas:

- Neuropsychiatric Disorders : Insights into the structural basis of receptor activity related to neuropsychiatric disorders suggest that this compound may have implications for cognitive and memory impairments .

- Cardiovascular Health : Due to its vasodilatory effects, it is being studied for potential applications in treating hypertension and other cardiovascular conditions.

Analytical Techniques

The detection and quantification of this compound and its metabolites are facilitated by advanced analytical techniques:

- Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique has been used to profile eicosanoid metabolites in biological samples such as human amniotic fluid. The presence of epoxyeicosatrienoic acids (EpETrEs) has been confirmed through this method .

Comparative Studies

Research comparing this compound with other eicosanoids reveals its unique structural features and biological activities:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5-Hydroxyeicosatetraenoic Acid | Hydroxy eicosanoid | Contains hydroxyl groups; anti-inflammatory properties. |

| 15(S)-Hydroxyeicosatetraenoic Acid | Hydroxy eicosanoid | Involved in resolution of inflammation; promotes healing. |

| 5(6)-Epoxyeicosatrienoic Acid | Epoxide derivative | Fully racemic version; less stereoselectivity than this compound. |

The specific stereochemistry of this compound influences its biological activity compared to other similar compounds.

Case Study 1: Neuropsychiatric Disorders

A study examining the effects of this compound on cognitive function indicated that modulation of the serotonin receptor (5-HT6) could lead to improvements in memory-related tasks. This research utilized cryo-electron microscopy to elucidate the structural interactions between the receptor and the compound .

Case Study 2: Inflammation and Vascular Health

In a clinical trial assessing the effects of eicosanoids on cardiovascular health, patients receiving treatments containing derivatives of arachidonic acid showed significant improvements in inflammatory markers. The study highlighted the role of this compound as a mediator in these pathways .

作用机制

5S,6R-EpETrE exerts its effects primarily through its interaction with cellular receptors and enzymes. It acts on various molecular targets, including:

Epoxide hydrolase: Converts the epoxide to dihydroxy derivatives, modulating its biological activity.

Ion channels: Influences ion transport across cell membranes, affecting cellular excitability and signaling.

Prostaglandin synthesis: Modulates the production of prostaglandins, which are involved in inflammation and vascular function.

相似化合物的比较

Similar Compounds

5,6-Epoxyeicosatrienoic acid (5,6-EET): Another epoxyeicosatrienoic acid with similar biological activities.

8,9-Epoxyeicosatrienoic acid (8,9-EET): Shares structural similarities and participates in similar physiological processes.

11,12-Epoxyeicosatrienoic acid (11,12-EET): Another member of the epoxyeicosatrienoic acid family with comparable functions.

Uniqueness

5S,6R-EpETrE is unique due to its specific stereochemistry, which influences its interaction with biological targets and its overall biological activity. Its distinct configuration allows it to participate in unique biochemical pathways and exert specific physiological effects .

生物活性

5S,6R-EpETrE (5S,6R-epoxy-5,6-trans-2,3-dihydroxy-1-hexenoic acid) is a compound of significant interest due to its biological activity and potential therapeutic applications. This article reviews the biological effects of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a derivative of eicosapentaenoic acid (EPA) and is classified within the family of epoxy fatty acids. These compounds are known for their roles in various physiological processes, including inflammation and cellular signaling. The structural configuration of this compound contributes to its unique biological activities.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits potent anti-inflammatory effects. It has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and promoting the resolution of inflammation. For instance:

- Cytokine Modulation : In vitro studies demonstrated that this compound significantly reduces the levels of TNF-α and IL-6 in macrophages exposed to lipopolysaccharide (LPS) .

- Mechanism of Action : The compound appears to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating inflammatory responses .

2. Antioxidant Activity

The antioxidant properties of this compound are noteworthy. It scavenges free radicals and reduces oxidative stress in various cellular models:

- Cellular Studies : In human endothelial cells, treatment with this compound resulted in decreased reactive oxygen species (ROS) production and enhanced cell viability under oxidative stress conditions .

3. Antimicrobial Effects

Preliminary studies suggest that this compound may possess antimicrobial properties against specific bacterial strains:

- Bacterial Inhibition : In vitro assays indicated that this compound inhibits the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µM .

Case Studies

Several case studies highlight the therapeutic potential of this compound in clinical settings:

Research Findings

Recent research has focused on elucidating the pharmacokinetics and safety profile of this compound:

- Pharmacokinetics : Studies indicate that after oral administration, this compound reaches peak plasma concentrations within 2 hours and has a half-life of approximately 4 hours .

- Safety Profile : Clinical trials have reported minimal adverse effects at therapeutic doses, with gastrointestinal discomfort being the most common complaint .

属性

IUPAC Name |

4-[(2S,3R)-3-[(2Z,5Z,8Z)-tetradeca-2,5,8-trienyl]oxiran-2-yl]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-19(23-18)16-14-17-20(21)22/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-/t18-,19+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBQNSZQZRAGRIX-GSKBNKFLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC1C(O1)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C[C@@H]1[C@@H](O1)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501347492 | |

| Record name | 5,6-epoxy-8Z,11Z,14Z-eicosatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87173-80-6 | |

| Record name | 5,6-epoxy-8Z,11Z,14Z-eicosatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。